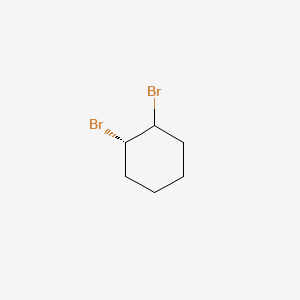

(1S)-1,2-Dibromocyclohexane

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H10Br2 |

|---|---|

Molecular Weight |

241.95 g/mol |

IUPAC Name |

(2S)-1,2-dibromocyclohexane |

InChI |

InChI=1S/C6H10Br2/c7-5-3-1-2-4-6(5)8/h5-6H,1-4H2/t5-,6?/m0/s1 |

InChI Key |

CZNHKZKWKJNOTE-ZBHICJROSA-N |

Isomeric SMILES |

C1CCC([C@H](C1)Br)Br |

Canonical SMILES |

C1CCC(C(C1)Br)Br |

Origin of Product |

United States |

Advanced Methodologies for Stereoselective Synthesis of 1,2 Dibromocyclohexane Isomers

Strategies for Vicinal Dibromide Formation

The formation of vicinal dibromides on a cyclohexane (B81311) scaffold can be achieved through several strategic approaches. The choice of method dictates the resulting stereochemistry, with electrophilic and radical reactions offering complementary routes to the trans and cis isomers, respectively.

The reaction of cyclohexene (B86901) with molecular bromine (Br₂) is a classic example of electrophilic addition and is the primary method for synthesizing trans-1,2-dibromocyclohexane (B146542). libretexts.orgchemguide.co.uk This process is highly stereospecific. libretexts.orgmasterorganicchemistry.com

The electrophilic addition of bromine to cyclohexene proceeds through a well-established mechanism that results in anti-addition, meaning the two bromine atoms add to opposite faces of the double bond. masterorganicchemistry.comjove.com This stereochemical outcome is dictated by the formation of a cyclic bromonium ion intermediate. libretexts.orgchemguide.co.ukchemguide.net

The mechanism unfolds in two main steps:

Formation of the Bromonium Ion: As a bromine molecule approaches the electron-rich π-bond of the cyclohexene ring, the Br-Br bond becomes polarized. libretexts.orgchemguide.co.uk The π electrons of the alkene attack the electrophilic bromine atom, displacing a bromide ion (Br⁻) and forming a three-membered ring intermediate known as the bromonium ion. chemguide.co.ukchemguide.netyoutube.com In this cyclic ion, the bromine atom is bonded to both carbons of the original double bond, blocking one face of the ring. youtube.comyoutube.com

Nucleophilic Attack by Bromide: The bromide ion, generated in the first step, then acts as a nucleophile. libretexts.org It attacks one of the two carbon atoms of the bromonium ion from the side opposite to the bridging bromine atom, a process referred to as backside attack. masterorganicchemistry.comchemguide.netpbworks.com This Sₙ2-like ring-opening step causes an inversion of configuration at the attacked carbon. pbworks.com The result is the exclusive formation of the trans-1,2-dibromocyclohexane, where the two bromine atoms are on opposite sides of the cyclohexane ring. jove.comchemistrysteps.com The reaction with cyclohexene produces a racemic mixture of (1R,2R)- and (1S,2S)-1,2-dibromocyclohexane. pbworks.com

This anti-addition mechanism precludes the formation of the cis isomer via this pathway. masterorganicchemistry.com

While the electrophilic addition of bromine is inherently stereoselective for the trans product, reaction conditions can be optimized to maximize yield and minimize side reactions. Key parameters include the choice of solvent, temperature, and the use of specific reagents or catalysts.

Research has shown that performing the bromination in non-nucleophilic, aprotic solvents like dichloromethane (B109758) (CH₂Cl₂) or carbon tetrachloride (CCl₄) is standard, as it prevents the solvent from participating in the reaction and forming undesired bromo-substituted ethers or alcohols. libretexts.orglibretexts.org The use of LiBr/H₂O₂ in 1,4-dioxane (B91453) with acetic acid has also been shown to be an efficient system for the stereoselective conversion of cyclohexene to trans-1,2-dibromide. sci-hub.se In one study, this system yielded the trans product with excellent stereoselectivity, where only the trans isomer was detectable by ¹H NMR. sci-hub.se

| Brominating System | Solvent | Temperature | Yield of Trans Isomer | Stereoselectivity | Reference |

|---|---|---|---|---|---|

| Br₂ | Dichloromethane (CH₂Cl₂) | Room Temperature | High | Exclusively trans | masterorganicchemistry.com |

| LiBr / H₂O₂ | 1,4-Dioxane / Acetic Acid | Room Temperature | 92% | Excellent (only trans detected) | sci-hub.se |

| Electrogenerated Br₂ | BMIM-NTf₂ (Ionic Liquid) | Room Temperature | Confirmed Product | Trans product confirmed by NMR | researchgate.net |

| Br₂ | Hexane | -45 °C | 95% | High | thieme-connect.com |

In contrast to electrophilic addition, radical-based methods provide a pathway to the thermodynamically less stable cis-1,2-dibromocyclohexane. These reactions proceed through a non-ionic mechanism, avoiding the formation of a bromonium ion and thus its stereochemical constraints.

Initiation: The reaction begins with the photochemical cleavage of the Br-Br bond to produce two bromine radicals. quora.commasterorganicchemistry.com

Br₂ + hν (light) → 2 Br•

Propagation: The propagation phase consists of two key steps that form the product and regenerate the radical, allowing the chain to continue.

A bromine radical adds to the cyclohexene double bond to form a bromocyclohexyl radical intermediate. masterorganicchemistry.com This addition can occur from either face of the alkene.

The resulting carbon-centered radical then abstracts a bromine atom from another molecule of Br₂ to yield the 1,2-dibromocyclohexane (B1204518) product and a new bromine radical. quora.commasterorganicchemistry.com

Termination: The chain reaction is terminated when two radicals combine. quora.commasterorganicchemistry.com

A study utilizing UV irradiation (λ = 365 nm) in the presence of Br₂ in a CCl₄ solvent reported the formation of cis-1,2-dibromocyclohexane, although the trans isomer was still the major product under these specific conditions.

The stereochemical outcome of radical addition is governed by kinetic factors rather than the thermodynamic stability of the final product. The formation of the cis isomer can be favored under certain conditions that promote syn-addition, where both bromine atoms add to the same face of the double bond.

In the radical addition to cyclohexene, the intermediate is a bromocyclohexyl radical. masterorganicchemistry.com The stereochemistry of the final product depends on the direction from which the radical abstracts the second bromine atom from a Br₂ molecule. While free rotation is possible around the carbon-carbon single bond in the radical intermediate, the trapping of this radical by Br₂ is a very fast process. If the bromine atom is delivered to the radical center from the same face as the initial bromine radical addition before the intermediate can reorient, it leads to the cis product. This rapid trapping is a form of kinetic control.

Some radical methods have been developed to improve the selectivity for the cis isomer. For example, an Oxone-mediated bromination using ammonium (B1175870) bromide (NH₄Br) in a methanol (B129727)/ethanol (B145695) solvent system has been reported to produce cis-1,2-dibromocyclohexane through a radical pathway, albeit in modest yields.

| Brominating System | Initiator/Solvent | Temperature | Cis Isomer Yield | Trans Isomer Yield | Reference |

|---|---|---|---|---|---|

| Br₂ | UV light (365 nm) / CCl₄ | 25°C | 22% | 56% | |

| NH₄Br / Oxone | Methanol / Ethanol | 20°C | 15% | Dominant |

Oxone-Mediated Stereoselective Bromination of Cyclohexene

A notable and environmentally conscious approach to the bromination of cyclohexene involves the use of Oxone (2KHSO₅·KHSO₄·K₂SO₄) in conjunction with a bromide salt, such as ammonium bromide (NH₄Br). organic-chemistry.org This system offers an alternative to the use of hazardous molecular bromine. organic-chemistry.org The reaction is typically conducted at ambient temperatures in solvents like methanol or water. organic-chemistry.org Research has demonstrated that this method can produce 1,2-dibromocyclohexane with a notable preference for the trans isomer, achieving a trans:cis ratio of 9:1. The reaction is generally rapid, often reaching completion within minutes.

The mechanism of bromination using the Oxone/ammonium bromide system is believed to proceed through an ionic pathway rather than a radical one. researchgate.netresearchgate.net Oxone, a strong oxidizing agent, reacts with ammonium bromide to generate an electrophilic bromine species in situ. researchgate.netorganic-chemistry.org This species is then attacked by the nucleophilic double bond of cyclohexene. The prevailing hypothesis suggests the formation of hypobromous acid as a key intermediate in the reaction, which then facilitates the electrophilic bromination of the alkene. organic-chemistry.org The reaction's progression via a classic electrophilic aromatic substitution mechanism has also been proposed in the context of aromatic compounds. researchgate.net The choice of solvent can influence the reaction, with methanol and acetonitrile (B52724) favoring higher selectivity. organic-chemistry.org

Dioxane Dibromide-Mediated Synthesis of Vicinal Dibromides

Dioxane dibromide has emerged as a solid, stable, and effective reagent for the stereoselective synthesis of vicinal dibromides. researchgate.netbeilstein-journals.org This reagent facilitates a highly stereoselective anti-addition of bromine across the double bond of alkenes. researchgate.net A significant advantage of this methodology is the ability to perform the reaction under solvent-free conditions, which enhances the reaction rate and the purity of the resulting product. researchgate.netbeilstein-journals.orgnih.gov When applied to the synthesis of dibrominated coumarins, dioxane dibromide has been shown to exclusively yield the vicinal anti-dibromide through electrophilic addition. nih.gov

Comparative Analysis of Synthetic Routes for Stereoisomeric Purity

The choice of synthetic route is paramount in achieving the desired stereoisomeric purity of 1,2-dibromocyclohexane. Different methodologies offer varying degrees of stereoselectivity, reaction efficiency, and scalability, which must be carefully considered for laboratory-scale synthesis.

Assessment of Diastereoselectivity and Enantioselectivity in Preparation

Diastereoselectivity refers to the preferential formation of one diastereomer over another, while enantioselectivity concerns the preferential formation of one enantiomer. egyankosh.ac.inmasterorganicchemistry.com In the context of 1,2-dibromocyclohexane synthesis from cyclohexene, the primary stereochemical consideration is diastereoselectivity, leading to either the cis or trans isomer.

The traditional electrophilic addition of molecular bromine (Br₂) to cyclohexene is highly diastereoselective, proceeding via a cyclic bromonium ion intermediate to yield predominantly the trans-1,2-dibromocyclohexane through anti-addition. masterorganicchemistry.com The Oxone-mediated method also demonstrates good diastereoselectivity, favoring the trans isomer. For instance, using ammonium bromide and Oxone in methanol can yield a trans:cis ratio of 9:1. Dioxane dibromide is also known for its high stereoselectivity, promoting anti-addition to form vicinal dibromides. researchgate.net Achieving high enantioselectivity, to specifically form a single enantiomer like (1S)-1,2-dibromocyclohexane from an achiral starting material like cyclohexene, typically requires the use of a chiral catalyst or reagent, a concept central to asymmetric synthesis. msu.edu

Evaluation of Reaction Efficiencies and Scalability in Laboratory Synthesis

When evaluating synthetic routes for laboratory applications, reaction yield, time, and the practicality of scaling up the process are crucial factors.

| Method | Yield (%) | Stereoselectivity | Scalability |

| **Electrophilic Addition (Br₂) ** | 72–85 | High (trans) | Excellent |

| Oxone-Mediated | 64 | Moderate (trans:cis = 9:1) | Moderate |

| Dioxane Dibromide | High researchgate.net | High (anti-addition) researchgate.net | Good |

The direct bromination of cyclohexene with molecular bromine offers high yields and excellent scalability, making it a common choice for laboratory synthesis. orgsyn.org However, it involves handling toxic and corrosive Br₂. nih.gov The Oxone-mediated method provides a safer alternative with good yields, though scalability can be challenged by the exothermic nature of the reaction and the need for stoichiometric amounts of Oxone. The dioxane dibromide-mediated synthesis is efficient, with the solvent-free protocol being particularly advantageous in terms of reaction rate and product purity. researchgate.netnih.gov

Conformational Analysis and Dynamic Equilibria of 1,2 Dibromocyclohexane Stereoisomers

Chair Conformations and Substituent Orientations in Dibromocyclohexanes

Cyclohexane (B81311) and its derivatives predominantly adopt a chair conformation to minimize angle and torsional strain. smolecule.com In the case of 1,2-dibromocyclohexane (B1204518), the two bromine atoms can be arranged in either a cis or trans configuration. For cis-1,2-dibromocyclohexane, one bromine atom must be in an axial position while the other is equatorial (axial-equatorial). smolecule.com Ring inversion of the cis isomer results in another axial-equatorial conformation of equal energy.

The trans isomer, which includes (1S)-1,2-dibromocyclohexane, can exist in two distinct chair conformations: one where both bromine atoms are in equatorial positions (diequatorial) and another where both are in axial positions (diaxial). quora.comlibretexts.org The interconversion between these two forms occurs through a process of ring flipping.

Relative Stabilities of Equatorial-Equatorial versus Axial-Axial Conformations

For many 1,2-disubstituted cyclohexanes, the diequatorial (ee) conformation is significantly more stable than the diaxial (aa) conformation due to the avoidance of steric strain. libretexts.org However, in trans-1,2-dibromocyclohexane (B146542), the energy difference between the diequatorial and diaxial conformers is surprisingly small, and in some environments, the diaxial form can be present in nearly equal or even greater amounts. vaia.comspcmc.ac.in

Several factors contribute to this unusual equilibrium. While the diequatorial conformer minimizes steric repulsions between the bromine atoms and the axial hydrogens of the cyclohexane ring, it introduces a gauche interaction between the two bulky bromine atoms. smolecule.com Conversely, the diaxial conformer avoids this gauche interaction but suffers from significant 1,3-diaxial repulsions between the axial bromine atoms and the axial hydrogens on carbons 3 and 5. smolecule.com

Theoretical calculations have shown that in the vapor phase, the diaxial conformer of trans-1,2-dibromocyclohexane is actually more stable than the diequatorial conformer. nih.govresearchgate.net This preference for the diaxial form decreases as the polarity of the solvent increases. vaia.comnih.gov

Steric and Electronic Factors Influencing Conformational Preferences (e.g., Diaxial Repulsions)

The conformational preference in trans-1,2-dibromocyclohexane is a delicate balance of competing steric and electronic effects.

Steric Factors: The primary steric destabilization in the diaxial conformer arises from 1,3-diaxial interactions. Each axial bromine atom experiences repulsion from the two axial hydrogen atoms on the same side of the ring. In the diequatorial conformer, the main steric issue is the gauche interaction between the adjacent bromine atoms. smolecule.com

Electronic Factors:

Dipole-Dipole Repulsion: In the diequatorial conformer, the C-Br bond dipoles are oriented in a gauche arrangement, leading to significant dipole-dipole repulsion, which destabilizes this conformation. spcmc.ac.in The diaxial conformer, with its anti-parallel C-Br bonds, has a much lower net dipole moment, which can be favorable. spcmc.ac.in

Hyperconjugation: An important stabilizing electronic effect in the diaxial conformation is hyperconjugation. This involves the donation of electron density from an axial C-H or C-C bond into the antibonding orbital (σ*) of the adjacent axial C-Br bond. vaia.com This interaction is more effective when the bonds are in an anti-periplanar arrangement, which is the case for the axial substituents in the diaxial conformer. vaia.com

Spectroscopic Probing of Conformational Equilibria

The dynamic equilibrium between the chair conformers of 1,2-dibromocyclohexane can be investigated using various spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being particularly powerful.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Assignment

NMR spectroscopy is a primary tool for studying conformational equilibria because the observed NMR parameters, such as chemical shifts and coupling constants, are a weighted average of the parameters for the individual conformers. auremn.org.br By analyzing these averaged values, the relative populations of the conformers can be determined. For symmetric molecules like trans-1,2-dibromocyclohexane, the spectra can be complex, often requiring simulation for accurate analysis. nih.govresearchgate.net

The three-bond proton-proton coupling constant (³JHH) is highly dependent on the dihedral angle between the coupled protons, a relationship described by the Karplus equation. cdnsciencepub.com This makes it an invaluable tool for conformational analysis.

In trans-1,2-dibromocyclohexane, the key coupling constants are those between the methine protons (H-1 and H-2) and the adjacent methylene (B1212753) protons (at C-3 and C-6).

In the diaxial conformer , the methine protons (H-1 and H-2) are both equatorial. The dihedral angles between these equatorial protons and the adjacent axial and equatorial protons are approximately 60°.

In the diequatorial conformer , the methine protons are both axial. The dihedral angle between an axial methine proton and an adjacent axial proton is approximately 180°, leading to a large coupling constant (typically 8-12 Hz). The dihedral angle to the adjacent equatorial proton is about 60°, resulting in a smaller coupling constant.

By measuring the observed ³JHH values and using the known coupling constants for the pure axial-axial and axial-equatorial interactions, the equilibrium constant and the free energy difference between the conformers can be calculated. nih.govresearchgate.net For cis-1,2-dibromocyclohexane, the coupling constants between vicinal protons typically range from 8 to 12 Hz, reflecting the gauche dihedral angles in the fixed axial-equatorial arrangement.

The conformational equilibrium of trans-1,2-dibromocyclohexane is notably sensitive to the solvent environment. researchgate.netacademie-sciences.fracademie-sciences.fr This is primarily due to the difference in polarity between the diequatorial and diaxial conformers.

The diequatorial conformer has a significant molecular dipole moment due to the gauche arrangement of the C-Br bonds. smolecule.comspcmc.ac.in In contrast, the diaxial conformer has a much smaller, near-zero dipole moment. spcmc.ac.in As a result, polar solvents will preferentially solvate and stabilize the more polar diequatorial conformer, shifting the equilibrium in its favor. smolecule.comvaia.com

Experimental studies have confirmed this trend. In non-polar solvents like carbon tetrachloride, the population of the diaxial conformer is significant. nih.govresearchgate.net As the polarity of the solvent increases (e.g., to dimethyl sulfoxide), the equilibrium shifts towards the diequatorial conformer. nih.govresearchgate.net

Below is a table summarizing the energy difference between the diequatorial (ee) and diaxial (aa) conformers of trans-1,2-dibromocyclohexane in different environments, as determined by a combination of NMR spectroscopy and theoretical calculations. nih.govresearchgate.net A positive value indicates the diequatorial conformer is less stable, while a negative value indicates it is more stable.

| Environment | E(ee) - E(aa) (kcal/mol) |

| Vapour Phase | 1.40 |

| Carbon Tetrachloride (CCl₄) | 0.93 |

| Dimethyl Sulfoxide (B87167) (DMSO) | -0.05 |

This data clearly illustrates the stabilization of the more polar diequatorial conformer by more polar solvents.

Low-Temperature Cyclic Voltammetry in Conformational Studies

Low-temperature cyclic voltammetry is a powerful electrochemical technique used to investigate the conformational preferences of molecules like trans-1,2-dibromocyclohexane. acs.org By cooling the system, the rate of interconversion between the diaxial and diequatorial conformers can be slowed to the point where the electrochemical behavior of each conformer can be observed independently.

Studies using this method have provided insights into how solvent polarity influences the stability and reactivity of the conformers. The reduction potentials of the diaxial and diequatorial forms differ, allowing for the quantification of their relative populations under various conditions. This technique confirms that the conformational equilibrium is significantly affected by the solvent, which is a critical factor in understanding the compound's behavior in different chemical environments.

Stereoelectronic Effects and Hyperconjugation in Dibromocyclohexanes

Stereoelectronic effects, which refer to the influence of orbital alignment on molecular geometry and reactivity, are paramount in understanding the conformational preferences of dibromocyclohexanes. Hyperconjugation, a specific type of stereoelectronic interaction, plays a crucial role. vaia.com It involves the donation of electron density from a filled bonding orbital (typically a σ-bond) to an adjacent empty or partially filled anti-bonding orbital (σ*). vaia.comwikipedia.org

In the context of trans-1,2-dibromocyclohexane, hyperconjugation helps to explain the unexpected stability of the diaxial conformation. nih.govvaia.com The axial C-Br bonds are anti-periplanar to the C-C bonds of the cyclohexane ring. This alignment allows for effective overlap between the electrons in the ring's C-C σ-bonds and the C-Br σ* anti-bonding orbitals. This donation of electron density stabilizes the diaxial arrangement, partially offsetting the steric hindrance from the two axial bromine atoms. vaia.com

Natural Bond Orbital (NBO) Analysis of Conformational Stability

Natural Bond Orbital (NBO) analysis is a theoretical method that translates complex wavefunction data into a more intuitive chemical picture of bonding, lone pairs, and orbital interactions. uni-muenchen.dempg.de It is particularly useful for quantifying the stabilizing energy associated with hyperconjugative interactions. uni-muenchen.dewisc.edu

For trans-1,2-dihalocyclohexanes, NBO analysis has been employed to explain the preference for the diaxial conformation in the vapor phase. nih.gov The analysis quantifies the delocalization of electron density from donor (filled) orbitals to acceptor (unfilled) orbitals. uni-muenchen.de In the diaxial conformer of trans-1,2-dibromocyclohexane, NBO calculations reveal significant hyperconjugative interactions between the C-C ring orbitals and the C-Br anti-bonding orbitals. nih.gov These interactions are a primary reason for the diaxial form's stability, which would otherwise be disfavored due to steric strain. nih.govvaia.com

The table below presents the calculated energy differences between the diequatorial (ee) and diaxial (aa) conformers of trans-1,2-dibromocyclohexane in various media, demonstrating the shift in equilibrium. A positive value indicates the diequatorial conformer is more stable.

| Compound | Medium | Energy Difference E(aa) - E(ee) (kcal/mol) | Favored Conformer |

|---|---|---|---|

| trans-1,2-dibromocyclohexane | Vapor Phase | -1.40 | Diaxial (aa) |

| trans-1,2-dibromocyclohexane | Carbon Tetrachloride (CCl₄) | -0.93 | Diaxial (aa) |

| trans-1,2-dibromocyclohexane | Dimethyl Sulfoxide (DMSO) | +0.05 | Diequatorial (ee) |

Data sourced from theoretical calculations and NMR studies. nih.gov

Impact of the Gauche Effect in Polar Solvents

The gauche effect describes the tendency of certain molecules with electronegative substituents to prefer a gauche conformation (a 60° dihedral angle) over an anti conformation (a 180° dihedral angle). wikipedia.org This phenomenon is often attributed to a combination of hyperconjugation and electrostatic interactions. wikipedia.org

In trans-1,2-dibromocyclohexane, the diequatorial (ee) conformer places the two C-Br bonds in a gauche relationship. smolecule.com In nonpolar environments, this arrangement can be destabilized by dipole-dipole repulsion between the electronegative bromine atoms. spcmc.ac.in However, in polar solvents, the situation is reversed. The diequatorial conformer possesses a significant net dipole moment, whereas the diaxial conformer has a near-zero dipole moment because the individual C-Br bond dipoles cancel each other out. smolecule.comspcmc.ac.in

Mechanistic Studies of Reactions Involving 1,2 Dibromocyclohexane

Elimination Reactions of Vicinal Dibromides

Vicinal dibromides, such as 1,2-dibromocyclohexane (B1204518), are prone to elimination reactions, which can proceed via two main pathways: the removal of hydrogen bromide (dehydrohalogenation) or the removal of both bromine atoms (debromination). Both reactions are highly dependent on the stereochemical arrangement of the atoms involved and are typically promoted by bases or reducing agents.

Dehydrohalogenation is the removal of a hydrogen atom and a halogen from adjacent carbons to form an alkene. In the case of 1,2-dibromocyclohexane, a double dehydrobromination can occur, involving the elimination of two molecules of hydrogen bromide (HBr) to yield a cyclohexadiene. This transformation predominantly follows a concerted, bimolecular elimination (E2) mechanism, where the rate of reaction is dependent on the concentration of both the substrate and the base. chegg.com

The E2 mechanism requires a strong base to abstract a proton in the rate-determining step. ncert.nic.in The choice of base can influence the reaction rate and, in some cases, the regioselectivity of the elimination.

Alcoholic Potassium Hydroxide (B78521) (KOH): A solution of KOH in ethanol (B145695) is a commonly used strong, unhindered base that effectively promotes E2 reactions. libretexts.org It readily abstracts a beta-hydrogen, facilitating the elimination of HBr. For the double dehydrobromination of 1,2-dibromocyclohexane, two or more equivalents of alcoholic KOH are required to produce the diene product. ucalgary.cadoubtnut.com

Potassium tert-Butoxide (KOC(CH₃)₃): As a sterically hindered or "bulky" base, potassium tert-butoxide is also highly effective at promoting E2 eliminations. khanacademy.orgmasterorganicchemistry.com In acyclic systems, bulky bases often favor the formation of the less substituted (Hofmann) alkene due to steric hindrance. masterorganicchemistry.com However, in the double dehydrobromination of 1,2-dibromocyclohexane, the thermodynamic stability of the resulting conjugated diene system is the primary driving force, leading to the same major product as with unhindered bases. chegg.com

Sodamide (NaNH₂): Sodamide is an exceptionally strong base (the pKa of its conjugate acid, ammonia, is ~38) and is often used to perform difficult eliminations, including the synthesis of alkynes from vicinal or geminal dihalides. doubtnut.com When applied to 1,2-dibromocyclohexane, its powerful basicity ensures the efficient double elimination of HBr to form the diene product. The extreme ring strain of the alternative product, cyclohexyne, prevents its formation. chegg.com

| scienceBase | categoryType | biotechTypical Application in E2 Reactions |

|---|---|---|

| Alcoholic Potassium Hydroxide (KOH) | Strong, Unhindered | General-purpose base for promoting Zaitsev (more substituted) products. |

| Potassium tert-Butoxide (KOtBu) | Strong, Bulky | Favors formation of Hofmann (less substituted) products due to steric hindrance. masterorganicchemistry.com |

| Sodamide (NaNH₂) | Very Strong, Unhindered | Used for double dehydrohalogenations to form alkynes or for eliminating from poor substrates. doubtnut.com |

The E2 reaction mechanism has a strict stereochemical requirement: the beta-hydrogen and the leaving group must be in an anti-periplanar conformation. libretexts.orglibretexts.org This means they must lie in the same plane and be oriented on opposite sides of the carbon-carbon bond, with a dihedral angle of 180°.

In cyclohexane (B81311) systems, this anti-periplanar geometry can only be achieved when both the beta-hydrogen and the leaving group are in axial positions (a trans-diaxial arrangement). libretexts.orgyoutube.com For (1S,2S)-1,2-dibromocyclohexane, the most stable chair conformation places both bulky bromine atoms in equatorial positions. To undergo an E2 reaction, the ring must flip to a higher-energy conformation where one bromine atom and an adjacent hydrogen are in trans-diaxial positions. The first elimination produces 3-bromocyclohexene. For the second elimination to occur, the remaining bromine and an adjacent allylic hydrogen must also adopt a trans-diaxial-like arrangement, which is readily achievable in the cyclohexene (B86901) ring. This stereochemical constraint explains why trans-dihalocyclohexanes undergo E2 elimination, whereas cis-isomers (which cannot achieve a trans-diaxial arrangement of H and Br) react much more slowly or via different mechanisms. libretexts.orgpearson.com

The double dehydrobromination of 1,2-dibromocyclohexane overwhelmingly yields 1,3-cyclohexadiene (B119728). ucalgary.cadoubtnut.com The formation of this product is guided by the thermodynamic stability of the resulting diene.

1,3-Cyclohexadiene: This isomer is a conjugated diene, meaning its double bonds are separated by a single bond. This conjugation allows for the delocalization of pi electrons across all four carbons of the diene system, which results in significant stabilization (resonance energy).

1,4-Cyclohexadiene (B1204751): This isomer contains isolated double bonds. Lacking conjugation, it does not benefit from resonance stabilization.

Consequently, 1,3-cyclohexadiene is more stable than 1,4-cyclohexadiene. The heat of hydrogenation for 1,3-cyclohexadiene is lower (-232 kJ/mol) than that of 1,4-cyclohexadiene (-240 kJ/mol), confirming that less energy is released upon its saturation, and thus it is the more stable isomer. allen.instackexchange.com The transition state leading to the conjugated 1,3-diene is lower in energy, making it the kinetically and thermodynamically favored product. allen.in While hyperconjugation provides some unexpected stability to 1,4-cyclohexadiene compared to acyclic analogs, the effect of conjugation remains dominant. bluffton.eduorganicers.org

| compostDiene Isomer | local_fire_departmentHeat of Hydrogenation (kJ/mol) | verifiedRelative Stability | mediationKey Stabilizing Factor |

|---|---|---|---|

| 1,3-Cyclohexadiene | ~ -232 | More Stable | π-Conjugation (Resonance) |

| 1,4-Cyclohexadiene | ~ -240 | Less Stable | Isolated Double Bonds |

Stereoselectivity: The reaction is stereoselective as it preferentially consumes the trans-1,2-dibromocyclohexane (B146542) isomer over the cis isomer due to the strict anti-periplanar requirement of the E2 mechanism.

Regioselectivity: The reaction is highly regioselective. After the first elimination forms 3-bromocyclohexene, the second elimination could potentially form either 1,3- or 1,4-cyclohexadiene. However, abstraction of the allylic proton at C-4 leads to the conjugated 1,3-diene, which is the more stable product. The transition state for this pathway is stabilized by the developing conjugated system, making this the dominant reaction pathway (Zaitsev's rule). khanacademy.org

Debromination is a reductive elimination where both bromine atoms are removed from vicinal carbons to form an alkene. This reaction can be induced by various reagents, most notably iodide ions or zinc dust.

The reaction with iodide ion (e.g., from NaI in acetone) also proceeds through an E2-type mechanism. stackexchange.com The iodide ion acts as a nucleophile, attacking one bromine atom. This induces a concerted elimination where the second bromine atom acts as the leaving group, and a π-bond is formed between the two carbons. Similar to dehydrohalogenation, this process requires the two bromine atoms to be in an anti-periplanar (trans-diaxial) conformation for optimal orbital overlap. stackexchange.com

(1S,2S)-1,2-Dibromocyclohexane can readily adopt the required diaxial conformation, allowing for efficient debromination to yield cyclohexene. This stereospecificity makes debromination a reliable method for converting vicinal dibromides back to alkenes. Zinc metal in a protic solvent like acetic acid achieves the same transformation, likely through a related mechanism involving electron transfer from the metal surface.

Debromination Reactions of Vicinal Dibromides

Iodide-Mediated Debromination: Stereospecific E2 Mechanism

The reaction of 1,2-dibromocyclohexane with an iodide ion, typically from a salt like sodium iodide in a solvent such as acetone, is a hallmark example of a stereospecific E2 (bimolecular elimination) reaction. The mechanism is concerted, meaning that the bond-breaking and bond-forming events occur in a single, synchronous step.

A critical requirement for this E2 elimination is an anti-periplanar conformation of the two bromine atoms. In the context of the cyclohexane ring, this translates to a diaxial arrangement of the C-Br bonds. The (1S)-1,2-dibromocyclohexane, being a trans isomer, can readily adopt a chair conformation where both bromine atoms occupy axial positions. This conformational flexibility allows for the ideal orbital overlap necessary for the E2 mechanism to proceed efficiently.

In this conformation, the iodide ion acts as a nucleophile, attacking one of the bromine atoms. Simultaneously, the electrons from the other C-Br bond move to form a new π-bond between the two carbon atoms, and the second bromine atom is expelled as a bromide ion. The reaction is highly stereospecific; the trans-isomer reacts significantly faster than the corresponding cis-isomer, which cannot easily achieve a diaxial arrangement of the bromine atoms without significant steric strain.

Table 1: Relative Reactivity of 1,2-Dibromocyclohexane Isomers in Iodide-Mediated Debromination

| Isomer | Relative Rate of Debromination | Rationale |

| trans-1,2-Dibromocyclohexane | Fast | Can readily adopt a chair conformation with both bromine atoms in the required anti-periplanar (diaxial) arrangement for E2 elimination. |

| cis-1,2-Dibromocyclohexane | Very Slow | Cannot achieve a diaxial conformation of the two bromine atoms without significant ring strain, making the E2 pathway highly unfavorable. |

Metal-Assisted Debromination (e.g., Zinc in Acetic Acid)

The debromination of 1,2-dibromocyclohexane can also be effectively achieved using metals, with zinc dust in acetic acid being a classic example. youtube.com This reaction is also considered a reductive elimination and shares mechanistic similarities with the iodide-mediated process, particularly its stereospecificity.

The mechanism is often described as E2-like, proceeding through an anti-periplanar transition state. The surface of the zinc metal is believed to play a crucial role in facilitating the elimination. It is proposed that the reaction initiates with the interaction of one of the bromine atoms with the zinc surface. This is followed by a concerted or near-concerted step where the second bromine atom departs, and the double bond is formed. The stereochemical requirement for a diaxial arrangement of the bromines remains paramount for an efficient reaction.

Nucleophilic Substitution Reactions (SN2)

While elimination reactions are the predominant pathway for 1,2-dibromocyclohexane under many conditions, the possibility of nucleophilic substitution, specifically via an SN2 (bimolecular nucleophilic substitution) mechanism, warrants consideration. However, the presence of a neighboring bromine atom and the propensity for E2 elimination significantly influence the feasibility of SN2 reactions.

Stereochemical Course: Inversion of Configuration

The SN2 reaction is characterized by a backside attack of the nucleophile on the carbon atom bearing the leaving group. This leads to a predictable and stereospecific outcome: inversion of configuration at the reaction center. savemyexams.comlibretexts.org In the context of this compound, an SN2 reaction would involve a nucleophile attacking either C1 or C2, displacing the bromide ion and inverting the stereochemistry at that carbon.

For an SN2 reaction to occur on a cyclohexane ring, the nucleophile must approach the carbon atom from the side opposite to the C-Br bond. This is most favorable when the bromine atom is in an axial position, as this orientation provides a less sterically hindered pathway for the incoming nucleophile.

Reactivity Studies as a Model Compound for Steric Effects

The rigid chair-like conformations of cyclohexane derivatives make them excellent models for studying the influence of steric hindrance on reaction rates and mechanisms. In the case of SN2 reactions of 1,2-dibromocyclohexane, the presence of the adjacent bromine atom introduces significant steric and electronic effects.

The rate of an SN2 reaction is highly sensitive to steric bulk around the reaction center. For 1,2-dibromocyclohexane, the neighboring bromine atom, particularly when in an axial position, can sterically hinder the backside attack of a nucleophile. Furthermore, the electron-withdrawing inductive effect of the adjacent bromine atom can influence the electrophilicity of the carbon center.

However, it is crucial to note that for 1,2-dibromocyclohexane, the E2 elimination reaction is often a much faster and more favorable pathway, especially with nucleophiles that are also reasonably basic. The facile anti-periplanar elimination of the two bromine atoms presents a lower energy pathway compared to the SN2 substitution. Consequently, observing a "pure" SN2 reaction with 1,2-dibromocyclohexane can be challenging, as it is often in competition with, and frequently overshadowed by, the E2 elimination. The choice of a non-basic, potent nucleophile and specific reaction conditions would be critical to favor the SN2 pathway.

Advanced Analytical Techniques for Characterization of 1,2 Dibromocyclohexane Stereoisomers

Spectroscopic Confirmation of Stereochemical Configuration

Spectroscopic methods provide detailed information about molecular structure, connectivity, and the spatial arrangement of atoms, which are essential for distinguishing between the stereoisomers of 1,2-dibromocyclohexane (B1204518).

High-Field ¹H and ¹³C NMR Spectroscopy for Structural Elucidation

High-field Nuclear Magnetic Resonance (NMR) spectroscopy is a premier tool for elucidating the stereochemistry of 1,2-dibromocyclohexane isomers. The differentiation relies on the analysis of chemical shifts (δ) and spin-spin coupling constants (J), which are highly sensitive to the conformational environment of the nuclei.

The trans-1,2-dibromocyclohexane (B146542) isomer exists as a rapidly equilibrating mixture of two chair conformations: the diaxial (aa) and the diequatorial (ee). The position of this equilibrium is influenced by the solvent. nih.gov In the diaxial conformer, the protons attached to the bromine-bearing carbons (H1 and H2) are equatorial, while in the diequatorial conformer, they are axial. This leads to distinct differences in their coupling constants. The coupling constant between two adjacent axial protons (³J_ax,ax_) is typically large (10-13 Hz), whereas axial-equatorial (³J_ax,eq_) and equatorial-equatorial (³J_eq,eq_) couplings are much smaller (2-5 Hz).

A detailed study combining NMR data with theoretical calculations showed that for trans-1,2-dibromocyclohexane, the energy difference between the diequatorial and diaxial conformers (Eee - Eaa) is about 1.40 kcal/mol in the vapor phase, favoring the diaxial form due to hyperconjugative effects. nih.gov This preference changes with solvent polarity. By analyzing the solvent dependence of the ³J_H1,H2_ coupling constants, the conformational equilibrium can be precisely determined. nih.gov

In the cis-1,2-dibromocyclohexane isomer, one bromine atom is axial and the other is equatorial (ae). The chair-flip results in an equivalent (ea) conformation. The proton on the carbon with the axial bromine will be equatorial, and the proton on the carbon with the equatorial bromine will be axial. Therefore, the H1-H2 coupling constant is expected to be an average of axial-axial and equatorial-equatorial interactions over the ring inversion process, resulting in an intermediate value.

The ¹³C NMR chemical shifts are also indicative of the stereochemistry. Carbons bearing axial substituents are generally shielded (shifted to a lower δ value) compared to those with equatorial substituents. This allows for the differentiation of the cis and trans isomers.

| Compound | Carbon | ¹³C Chemical Shift (δ, ppm) | Proton | ¹H Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) |

| trans-1,2-Dibromocyclohexane | C1, C2 | ~55.5 | H1, H2 | ~4.15 | Multiplet |

| C3, C6 | ~34.2 | H3, H6 (axial) | ~2.02 | Multiplet | |

| C4, C5 | ~25.1 | H3, H6 (equatorial) | ~1.77 | Multiplet | |

| H4, H5 (axial) | ~1.43 | Multiplet | |||

| H4, H5 (equatorial) | ~1.53 | Multiplet | |||

| cis-1,2-Dibromocyclohexane (Predicted) | C1, C2 | ~58.0 | H1, H2 | ~4.40 | Multiplet (smaller J_H1,H2 than trans-aa) |

| C3, C6 | ~32.0 | Other | - | Complex Multiplets | |

| C4, C5 | ~23.5 |

Note: Data for the trans isomer is based on reported spectra. Data for the cis isomer is predicted based on established stereochemical effects.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. While both techniques provide complementary information, they are governed by different selection rules: IR activity requires a change in the dipole moment during a vibration, whereas Raman activity requires a change in polarizability. ksu.edu.sa

For all stereoisomers of 1,2-dibromocyclohexane, the spectra are dominated by vibrations associated with the cyclohexane (B81311) ring and the carbon-bromine bonds.

C-H Stretching: Typically observed in the 2850-3000 cm⁻¹ region.

CH₂ Bending (Scissoring): Found around 1450 cm⁻¹.

C-Br Stretching: These are found in the lower frequency region of the spectrum, typically between 500 and 700 cm⁻¹. The exact position and number of C-Br stretching bands are highly sensitive to the conformation (axial vs. equatorial). For instance, the C-Br stretch for an equatorial bromine atom generally appears at a higher wavenumber than that for an axial bromine.

| Vibrational Mode | Approximate Frequency Range (cm⁻¹) | Isomer-Specific Information |

| C-H Stretching | 2850 - 3000 | Present in all isomers. |

| CH₂ Bending | ~1450 | Present in all isomers. |

| C-C Stretching | 800 - 1200 | Pattern differs between isomers in the fingerprint region. |

| C-Br Stretching | 500 - 700 | Frequency and number of bands depend on axial/equatorial position and cis/trans configuration. |

Mass Spectrometry Techniques (e.g., GC-MS, LC-MS/MS) for Isomer Differentiation

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of ions. When coupled with a chromatographic separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC), it becomes a powerful tool for isomer analysis.

While diastereomers like cis- and trans-1,2-dibromocyclohexane can often be separated by GC, their electron ionization (EI) mass spectra are frequently very similar because they are stereoisomers. nih.gov The differentiation, therefore, primarily relies on their different retention times during the chromatographic step. Generally, the trans isomer elutes before the cis isomer on common nonpolar GC columns. nih.gov

The mass spectrum of 1,2-dibromocyclohexane is characterized by its isotopic pattern. Bromine has two abundant isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%).

Molecular Ion (M⁺•): The molecular ion peak will appear as a triplet of peaks at m/z 240, 242, and 244, with a relative intensity ratio of approximately 1:2:1, corresponding to the ions [C₆H₁₀⁷⁹Br₂]⁺•, [C₆H₁₀⁷⁹Br⁸¹Br]⁺•, and [C₆H₁₀⁸¹Br₂]⁺•.

Loss of a Bromine atom ([M-Br]⁺): A prominent fragmentation pathway is the loss of a bromine radical. This results in a doublet of peaks at m/z 161 and 163 ([C₆H₁₀⁷⁹Br]⁺ and [C₆H₁₀⁸¹Br]⁺), with a relative intensity ratio of about 1:1.

Loss of HBr ([M-HBr]⁺•): Another common fragmentation is the elimination of a hydrogen bromide molecule, giving a doublet at m/z 160 and 162.

Hydrocarbon Fragments: The base peak (most intense peak) in the spectrum is often at m/z 81, corresponding to the [C₆H₉]⁺ ion after the loss of both bromine atoms and one hydrogen.

Although the fragmentation patterns of the diastereomers are nearly identical, subtle differences in the relative intensities of fragment ions might be observed, which could be used for differentiation with careful statistical analysis.

Chiral Resolution and Enantioselective Analysis

Since trans-1,2-dibromocyclohexane is a racemic mixture, separating the (1S,2S) and (1R,2R) enantiomers is essential for stereospecific studies. This requires a chiral environment.

Methodologies for the Separation of Enantiomers of Chiral 1,2-Dibromocyclohexanes

The primary methodology for the analytical and preparative separation of enantiomers is chiral chromatography. nih.gov This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers. These transient diastereomeric complexes have different energies of formation and dissociation, leading to different retention times on the chromatographic column and, thus, separation. nih.gov Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are widely used for this purpose.

Application of Chiral Stationary Phases in Chromatography (HPLC, GC)

The selection of the appropriate Chiral Stationary Phase (CSP) is paramount for achieving successful enantioseparation. For halogenated cyclic hydrocarbons like 1,2-dibromocyclohexane, derivatized cyclodextrins and polysaccharide-based CSPs are often effective. gcms.czeijppr.com

Chiral Gas Chromatography (GC): Derivatized cyclodextrin-based capillary columns are highly effective for the enantioselective analysis of volatile chiral compounds. gcms.cz For a compound like 1,2-dibromocyclohexane, a column such as one based on a permethylated or acetylated β-cyclodextrin would be a suitable choice. The separation mechanism involves the transient inclusion of the enantiomers into the chiral cavity of the cyclodextrin, where differential interactions (e.g., van der Waals, dipole-dipole) lead to separation. The analysis of chiral organochlorine compounds like hexachlorocyclohexane (B11772) has been successfully demonstrated using these types of columns, providing a strong precedent for their application to dibromocyclohexanes. springernature.com

Chiral High-Performance Liquid Chromatography (HPLC): Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are among the most versatile and widely used for HPLC-based enantioseparations. phenomenex.com They offer a broad range of applicability for different compound classes. The separation can be performed in normal-phase (e.g., hexane/isopropanol), polar organic, or reversed-phase modes. The chiral recognition mechanism is complex, involving a combination of hydrogen bonding, π-π interactions, and steric hindrance within the chiral grooves of the polysaccharide structure.

| Technique | Chiral Stationary Phase (CSP) Example | Mobile/Carrier Phase Example | Expected Outcome |

| Chiral GC-MS | Chirasil-Dex CB (Permethylated β-cyclodextrin) | Carrier Gas: Helium | Baseline separation of (1S,2S) and (1R,2R)-1,2-dibromocyclohexane enantiomers with distinct retention times. |

| Chiral HPLC | Lux® Cellulose-1 or Chiralpak® AD (Polysaccharide-based) | Mobile Phase: n-Hexane / 2-Propanol (90:10, v/v) | Separation of the two enantiomers of trans-1,2-dibromocyclohexane into two distinct peaks. |

Theoretical and Computational Chemistry Studies of 1,2 Dibromocyclohexane

Quantum Chemical Calculations (e.g., Density Functional Theory)

Geometrical Optimization and Energetic Landscapes of Isomers

The stereochemistry of 1,2-dibromocyclohexane (B1204518) gives rise to cis and trans diastereomers, each with multiple possible conformations. The trans isomer, which includes the (1S,2S) enantiomer, can exist in two primary chair conformations: one with both bromine atoms in equatorial positions (diequatorial or 'ee') and another with both in axial positions (diaxial or 'aa').

Computational studies have focused on determining the relative stability of these conformers. Using DFT calculations at the B3LYP/6-311+G** level of theory, the energy difference between the diequatorial and diaxial conformers of trans-1,2-dibromocyclohexane (B146542) has been quantified. In the vapor phase, the diaxial conformer is found to be more stable than the diequial conformer by 1.40 kcal/mol nih.gov. This preference for the diaxial conformation is contrary to what would be expected based on steric hindrance alone, where the larger bromine atoms would be predicted to favor the less crowded equatorial positions quora.comlibretexts.org.

The relative stability is highly dependent on the solvent environment. The energy difference (Eee - Eaa) decreases in solvents of increasing polarity, indicating a shift in the conformational equilibrium. For instance, the energy difference is 0.93 kcal/mol in carbon tetrachloride (CCl4) and drops to -0.05 kcal/mol in dimethyl sulfoxide (B87167) (DMSO), suggesting the diequatorial conformer becomes slightly more favored in highly polar media nih.gov.

For the cis-isomer, the two chair conformations are energetically equivalent, with one bromine atom in an axial position and the other in an equatorial position (axial-equatorial or 'ae') in both flipped forms spcmc.ac.in. These conformers are non-superimposable mirror images and interconvert rapidly spcmc.ac.in.

Table 1: Calculated Relative Energies of trans-1,2-Dibromocyclohexane Conformers

| Phase/Solvent | Energy Difference (Eee - Eaa) (kcal/mol) | Reference |

|---|---|---|

| Vapor Phase | 1.40 | nih.gov |

| Carbon Tetrachloride (CCl4) | 0.93 | nih.gov |

| Dimethyl Sulfoxide (DMSO) | -0.05 | nih.gov |

Transition State Analysis for Reaction Mechanisms

While specific transition state analyses for reactions involving (1S)-1,2-Dibromocyclohexane are not extensively detailed in the searched literature, the principles can be applied. For instance, in the context of conformational interconversion, the boat conformation of cyclohexane (B81311) is known to be a transition state that allows for the interconversion between two twist-boat conformations ijert.org. Similar transition states govern the ring-flip process in 1,2-dibromocyclohexane, connecting the more stable chair conformers.

For chemical reactions, such as the elimination of bromine to form cyclohexene (B86901), DFT calculations can model the transition state structure. This involves identifying a first-order saddle point on the potential energy surface corresponding to the highest energy point along the reaction coordinate. The geometry of this transition state would reveal the simultaneous breaking of the C-Br bonds and the formation of the C=C double bond.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a way to explore the dynamic behavior of this compound, from its conformational preferences over time to its interactions with other molecules.

Prediction of Conformational Preferences and Interconversion Barriers

As established by quantum chemical calculations, the diaxial conformer of trans-1,2-dibromocyclohexane is generally preferred nih.gov. Molecular mechanics force fields, used in molecular modeling, can also predict these preferences. The stability of the diaxial form is attributed to favorable hyperconjugative interactions that outweigh steric repulsions nih.gov.

The energy barrier for the interconversion between the chair conformers is a key parameter that can be studied computationally. For substituted cyclohexanes, these barriers are typically in the range of 10-12 kcal/mol. For a related compound, trans-1,4-dibromo-1,4-dicyanocyclohexane, an enthalpy of activation for interconversion has been measured at 62 kJ mol⁻¹ (approximately 14.8 kcal/mol), providing an estimate for the magnitude of such barriers researchgate.net. Molecular dynamics simulations can be used to sample the conformational space and determine the free energy barriers between different conformers.

Insights into Molecular Recognition (e.g., Host-Guest Complexation)

Computational studies provide powerful insights into how molecules like 1,2-dibromocyclohexane might interact with host molecules in host-guest complexes researchgate.netnih.gov. Although specific studies focusing on this compound as a guest are not prominent, research on similar halogenated alkanes provides a strong model.

For example, computational experiments on a bispyrazole-based organic cryptand (BPOC) hosting various halocarbons have been performed using DFT methods nih.gov. These studies show that guest molecules like 1,2-dibromoethane (C2H4Br2) can be encapsulated, with stability arising from non-covalent interactions such as C-H···π and halogen···π interactions between the guest and the host's aromatic panels nih.gov. The size and shape complementarity between the host cavity and the guest molecule are crucial for stable complex formation beilstein-journals.org. Molecular dynamics simulations can further probe the dynamics of the guest within the host cavity, revealing information about its orientation, mobility, and the specific interactions that stabilize the complex escholarship.org.

Computational Insights into Electronic Structure and Bonding

The unusual stability of the diaxial conformer of trans-1,2-dibromocyclohexane is rooted in its electronic structure. Natural Bond Orbital (NBO) analysis is a computational technique used to study hyperconjugative interactions, which are key to understanding this phenomenon nih.gov.

NBO analysis reveals significant stabilizing hyperconjugative effects in the diaxial conformation. These interactions involve the donation of electron density from an occupied axial C-H or C-C bonding orbital into an adjacent unoccupied anti-bonding (σ) orbital of the axial C-Br bond. These n → σ or σ → σ* interactions are stereoelectronically favored in the diaxial arrangement, where the orbitals have the correct anti-periplanar alignment. These stabilizing electronic effects are strong enough to overcome the destabilizing 1,3-diaxial steric repulsions nih.gov.

Furthermore, the dipole moment of the different conformers plays a role in their relative stability, especially in solution. The diaxial conformer of trans-1,2-dibromocyclohexane has an assumed dipole moment of zero, while the diequatorial conformer has a calculated moment of 3.09 D spcmc.ac.in. The observed moment for the trans-isomer is 2.11 D, indicating a mixture of conformers spcmc.ac.in. The interaction of these dipole moments with the solvent medium influences the conformational equilibrium, as reflected in the solvent-dependent energy calculations nih.gov.

Applications of 1,2 Dibromocyclohexane As a Synthetic Building Block and Research Model

Intermediate in the Synthesis of Diverse Organic Compounds

The reactivity of the two bromine atoms in (1S)-1,2-dibromocyclohexane allows for its transformation into a variety of other molecules, making it a valuable precursor in multi-step syntheses.

Precursor for Cyclohexene (B86901) and Cyclohexadiene Derivatives

This compound is a key precursor for accessing unsaturated six-membered rings like cyclohexene and 1,3-cyclohexadiene (B119728) through elimination reactions. The addition of bromine to cyclohexene is a classic method to produce trans-1,2-dibromocyclohexane (B146542). orgsyn.orgrsc.org Consequently, the reverse reaction, dehydrobromination, is a common application of this compound.

Treatment of 1,2-dibromocyclohexane (B1204518) with a strong base, such as alcoholic potassium hydroxide (B78521) (KOH), induces a double dehydrobromination. askfilo.comaskfilo.com This sequential elimination of two molecules of hydrogen bromide (HBr) results in the formation of the conjugated diene, 1,3-cyclohexadiene. askfilo.comdoubtnut.comucalgary.cagatech.edu A detailed synthetic procedure using sodium hydride in triethylene glycol dimethyl ether also yields 1,3-cyclohexadiene from 1,2-dibromocyclohexane in good yields. orgsyn.org

| Reactant | Reagent/Conditions | Product | Yield |

| 1,2-Dibromocyclohexane | Sodium Hydride, Triethylene glycol dimethyl ether, 100-110°C | 1,3-Cyclohexadiene | 70% |

| 1,2-Dibromocyclohexane | Alcoholic Potassium Hydroxide (KOH) | 1,3-Cyclohexadiene | Not specified |

This interactive table summarizes reaction conditions for the synthesis of 1,3-Cyclohexadiene.

Synthesis of Substituted Cyclohexane (B81311) Derivatives via Functional Group Interconversions

The carbon-bromine bonds in this compound are susceptible to nucleophilic attack, allowing for the introduction of various functional groups and the synthesis of a range of substituted cyclohexane derivatives. fiveable.me These substitution reactions provide a pathway to convert the dibromide into other useful compounds.

A notable example is the reaction of trans-1,2-dibromocyclohexane with sodium cyanide. This reaction proceeds via nucleophilic substitution to yield trans-1,2-dicyanocyclohexane, although the reported yield is modest at 27%. reddit.com This transformation is significant as it replaces the bromo groups with cyano groups, which can be further hydrolyzed to carboxylic acids or reduced to amines, thus opening pathways to other classes of compounds. The versatility of trans-1,2-dibromocyclohexane as a building block is also demonstrated by its conversion into other derivatives, such as alcohols, through nucleophilic substitution reactions. fiveable.me

Model System for Mechanistic Organic Chemistry Studies

The rigid, cyclic structure of this compound provides a clear stereochemical framework that is invaluable for studying the mechanisms of organic reactions.

Elucidating Stereochemical Pathways of Elimination and Substitution Reactions

This compound and its isomers are classic substrates for studying the stereochemical requirements of the bimolecular elimination (E2) reaction. E2 reactions are known to proceed most efficiently when the hydrogen atom and the leaving group are in an anti-periplanar arrangement. chemistrysteps.comslideshare.net In a cyclohexane ring, this translates to a requirement for both groups to be in axial positions (a diaxial conformation). libretexts.org

For trans-1,2-dibromocyclohexane, the two bromine atoms can occupy a diaxial conformation in one of its chair flips. This arrangement is necessary for the concerted E2 elimination mechanism to occur, as observed in its debromination with iodide ions to form cyclohexene. stackexchange.com The rigid conformational constraints of the cyclohexane ring make it an excellent system to demonstrate that if this specific anti-periplanar geometry cannot be achieved, the E2 reaction rate is significantly hindered. libretexts.orglibretexts.org The distinct reaction rates and product distributions of cis and trans isomers of substituted cyclohexanes provide compelling evidence for the stereochemical pathway of the E2 mechanism. libretexts.orglibretexts.org

| Isomer | Required Conformation for E2 | Stereochemical Arrangement | E2 Reaction Feasibility |

| trans-1,2-Dibromocyclohexane | Diaxial (Br, Br) | Anti-periplanar | Favorable |

| cis-1,2-Dibromocyclohexane | Axial-Equatorial (Br, Br) | Syn-clinal/Gauche | Unfavorable |

This interactive table illustrates the stereochemical requirements for E2 elimination in 1,2-Dibromocyclohexane isomers.

Probing Stereoelectronic Effects in Cyclic Halogenated Hydrocarbons

Stereoelectronic effects, which involve the influence of orbital alignment on molecular conformation and reactivity, can be effectively studied using this compound. The conformational equilibrium between the diequatorial (ee) and diaxial (aa) forms of trans-1,2-dibromocyclohexane is a key area of this research. While steric considerations would suggest the diequatorial conformer (with bulky bromine atoms further apart) should be more stable, experimental and theoretical studies show a significant preference for the diaxial conformer in the vapor phase and in nonpolar solvents. nih.gov

This preference for the diaxial conformation is explained by stereoelectronic effects, specifically hyperconjugation. Natural bond orbital (NBO) analysis shows important hyperconjugative interactions in the diaxial form, which stabilize this conformation. nih.govresearchgate.net Furthermore, the "gauche effect" also plays a role, particularly in more polar solvents. nih.gov A combined study using NMR spectroscopy and theoretical calculations determined the energy difference between the diequatorial and diaxial conformers in various environments. nih.gov

| Solvent | E(ee) - E(aa) (kcal/mol) for trans-1,2-dibromocyclohexane | Favored Conformer |

| Vapour Phase | 1.40 | Diaxial |

| Carbon Tetrachloride (CCl4) | 0.93 | Diaxial |

| Dimethyl Sulfoxide (B87167) (DMSO) | -0.05 | Diequatorial (slightly) |

This interactive table shows the energy difference and favored conformer of trans-1,2-dibromocyclohexane in different solvents, based on combined NMR and theoretical studies. nih.gov A positive value indicates the diaxial conformer is more stable.

Utility in Polymer Science

Role as a Chain Transfer Agent in Radical Polymerization

A thorough review of scientific literature and research databases reveals a significant finding regarding this compound: there is a notable absence of published research detailing its specific application as a chain transfer agent in radical polymerization. While various halogenated organic compounds have been investigated for this purpose, specific studies, including detailed research findings or data tables on the efficacy and kinetics of this compound in this role, are not present in the available scientific literature.

Chain transfer agents function by donating an atom, typically a hydrogen or a halogen, to a propagating polymer radical, which terminates the chain. The agent itself becomes a radical that can then initiate a new polymer chain. The effectiveness of a chain transfer agent is quantified by its chain transfer constant (C_s). This constant is a ratio of the rate constant of the chain transfer reaction to the rate constant of the propagation reaction. A higher chain transfer constant indicates a more effective agent for reducing the polymer's molecular weight. Common classes of compounds used as chain transfer agents include thiols, disulfides, and certain halogenated hydrocarbons like carbon tetrachloride.

Despite the theoretical possibility that the bromine atoms in this compound could be abstracted by a growing polymer radical, the scientific community has not published research to confirm or quantify this. Consequently, there are no established data tables with chain transfer constants or detailed findings on how it would influence the kinetics of radical polymerization for common monomers. The exploration of its stereoisomer, this compound, in this specific application also remains an uninvestigated area in polymer science literature. Therefore, any discussion on its role as a chain transfer agent would be purely speculative and not grounded in scientific evidence.

Q & A

Basic Questions

Q. What are the optimal synthetic conditions for (1S)-1,2-dibromocyclohexane with high stereochemical purity?

- Methodology : The synthesis involves bromine addition to cyclohexene in carbon tetrachloride (CCl₄) with a small amount of absolute alcohol at −5°C. Temperature control (−5°C to −1°C) is critical to minimize substitution reactions. Excess cyclohexene ensures a 95% yield. Purification includes distillation under reduced pressure (99–103°C/16 mmHg) and treatment with 20% alcoholic KOH to stabilize the product and prevent decomposition .

Q. How does the bromonium ion mechanism dictate the stereochemistry of 1,2-dibromocyclohexane?

- Mechanistic Insight : Bromine forms a bromonium ion intermediate, which is attacked by bromide from either face, producing racemic (1R,2R) and (1S,2S) enantiomers. The reaction is diastereospecific, favoring the trans-diaxial conformation due to steric avoidance in the transition state .

Q. What analytical techniques confirm the purity and stereochemistry of this compound?

- Analytical Workflow :

- GC-MS : Identifies molecular ions (m/z 244–248) and bromine isotope patterns (3:2:1 ratio).

- NMR : ¹H and ¹³C NMR reveal coupling constants (e.g., J = 10–12 Hz for trans-diaxial Br atoms) and chemical shifts (δ 4.1–4.5 ppm for Br-C-H).

- Distillation : Boiling point (99–103°C/16 mmHg) serves as a purity indicator .

Advanced Research Questions

Q. How do computational methods elucidate the conformational dynamics of this compound?

- Computational Strategy : DFT calculations (B3LYP/6-31G(d)) optimize chair and boat conformers, analyze transition states, and calculate Gibbs free energies. Single-point energy corrections (6-311++G(2df,2p)) predict a 70% diaxial conformation preference, aligning with experimental NMR data .

Q. Can isotopic labeling (e.g., cyclohexene-d₄) track stereochemical pathways in dibromocyclohexane synthesis?

- Isotopic Analysis : Deuterated cyclohexene-d₄ reacts with bromine to yield 1,2-dibromocyclohexane-d₄. GC-MS analysis of parent-Br ion fragments (m/z 167/165) confirms deuteration levels (99.8%) and provides mechanistic insights into addition pathways and side reactions .

Q. Why does this compound favor the diaxial conformation, and how does this impact reactivity?

- Conformational Stability : The diaxial conformation (68–70% prevalence) minimizes 1,3-diaxial strain. This steric arrangement directs reactivity in elimination reactions, favoring trans-dehydrohalogenation to cyclohexene under basic conditions .

Q. How can solvent choice influence stereoselectivity and kinetics in dibromocyclohexane synthesis?

- Solvent Effects : Polar aprotic solvents (e.g., CCl₄) stabilize the bromonium ion intermediate, enhancing electrophilic addition. Alcohol additives disrupt solvent structure, altering reaction rates and selectivity. Kinetic studies in varying solvents (e.g., ether vs. acetic acid) reveal polarity-dependent activation barriers .

Q. What strategies prevent dibrominated byproducts in related reactions (e.g., cyclohexene epoxidation)?

- Side Reaction Mitigation : Electrochemical epoxidation with quaternary ammonium salts avoids bromine-mediated addition, suppressing 1,2-dibromocyclohexane formation. Optimization of charge transfer and electrolyte concentration achieves 93% epoxide yield .

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.